3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine
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Overview
Description
3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine is a chemical compound that features a nitro group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine typically involves the reaction of 3-nitropyridine with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a piperidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 3-Amino-4-[(piperidin-3-yl)methoxy]pyridine.
Substitution: Various substituted pyridine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Similar structure but lacks the nitro group.
4-Methyl-3-nitropyridine: Similar nitro group but different substituents on the pyridine ring.
Uniqueness
3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine is unique due to the combination of its nitro group and piperidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-nitro-4-(piperidin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-7-13-5-3-11(10)17-8-9-2-1-4-12-6-9/h3,5,7,9,12H,1-2,4,6,8H2 |
InChI Key |
VTVMHAIOAGRTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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